3-(Ethyl(4-((5-nitro-2,1-benzisothiazol-3-yl)azo)phenyl)amino)-N-(2-hydroxyethyl)-N-methylpropionamide
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Overview
Description
Propanamide,3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]-N-(2-hydroxyethyl)-N-methyl- is a complex organic compound with a molecular formula of C21H22N6O3S. This compound is known for its unique structural features, which include a benzisothiazole ring and a nitro group, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide,3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]-N-(2-hydroxyethyl)-N-methyl- typically involves multiple steps. One common method includes the diazotization of aniline derivatives followed by coupling with benzisothiazole derivatives. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Propanamide,3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]-N-(2-hydroxyethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzisothiazole ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the benzisothiazole ring .
Scientific Research Applications
Propanamide,3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]-N-(2-hydroxyethyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Propanamide,3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]-N-(2-hydroxyethyl)-N-methyl- involves its interaction with specific molecular targets and pathways. The nitro group and benzisothiazole ring play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- Propanenitrile, 3-[2-[ethyl[3-methyl-4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]ethoxy]-
- N-(2-Chloroethyl)-3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]propanamide
Uniqueness
Propanamide,3-[ethyl[4-[2-(5-nitro-2,1-benzisothiazol-3-yl)diazenyl]phenyl]amino]-N-(2-hydroxyethyl)-N-methyl- stands out due to its unique combination of functional groups and structural features. The presence of both a nitro group and a benzisothiazole ring provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
60810-05-1 |
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Molecular Formula |
C21H24N6O4S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
3-[N-ethyl-4-[(5-nitro-2,1-benzothiazol-3-yl)diazenyl]anilino]-N-(2-hydroxyethyl)-N-methylpropanamide |
InChI |
InChI=1S/C21H24N6O4S/c1-3-26(11-10-20(29)25(2)12-13-28)16-6-4-15(5-7-16)22-23-21-18-14-17(27(30)31)8-9-19(18)24-32-21/h4-9,14,28H,3,10-13H2,1-2H3 |
InChI Key |
YGNMNEXULHORSX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC(=O)N(C)CCO)C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=NS2)[N+](=O)[O-] |
Origin of Product |
United States |
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